1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride
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Overview
Description
1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride can be synthesized through a series of chemical reactions. One common method involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst and a suitable solvent such as water or an organic solvent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states, which can be useful in the synthesis of other compounds.
Reduction: Reduction reactions can be used to modify the triazole ring, leading to the formation of different derivatives.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups .
Scientific Research Applications
1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-methyl-4-phenyl-1H-1,2,3-triazol-5-aminehydrochloride can be compared with other similar compounds, such as:
1,2,3-Triazole: A basic triazole compound with similar chemical properties but lacking the specific substituents found in this compound.
4-phenyl-1H-1,2,3-triazole: A compound with a phenyl group attached to the triazole ring, similar to this compound but without the methyl group.
1-methyl-1H-1,2,3-triazole: A compound with a methyl group attached to the triazole ring, similar to this compound but without the phenyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can lead to unique chemical and biological properties .
Properties
Molecular Formula |
C9H11ClN4 |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-methyl-5-phenyltriazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c1-13-9(10)8(11-12-13)7-5-3-2-4-6-7;/h2-6H,10H2,1H3;1H |
InChI Key |
WKRJSYZAPDIZTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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